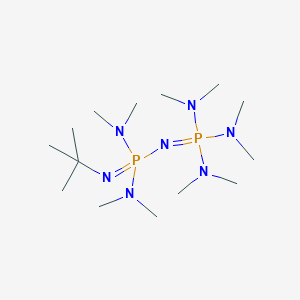![molecular formula C16H15NOS B050461 (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one CAS No. 121645-99-6](/img/structure/B50461.png)
(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one, also known as AMPP, is a compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of chalcones, which are organic compounds that are known for their diverse biological activities.
作用机制
The mechanism of action of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one is not fully understood. However, studies have suggested that (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one exerts its biological effects by modulating various signaling pathways. For example, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. In addition, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.
生化和生理效应
(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to have diverse biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to exhibit antioxidant, antiviral, and antibacterial activities. Furthermore, studies have suggested that (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one in lab experiments is its potent biological activity. This makes it a useful tool for studying various biological processes. In addition, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one is relatively easy to synthesize and purify, making it a cost-effective compound to work with.
However, there are also some limitations associated with using (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one in lab experiments. One limitation is its poor solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one. One area of interest is the development of more potent and selective analogs of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of new therapeutic strategies. Furthermore, studies are needed to investigate the potential toxicity of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one and to evaluate its safety for use in humans.
合成方法
The synthesis of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one involves the reaction of 4-aminophenyl ketone with 4-(methylsulfanyl)benzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one obtained from this method is reported to be around 70%.
科学研究应用
(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its anticancer activity. Several studies have shown that (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Another area of interest is the potential use of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one as an anti-inflammatory agent. Studies have shown that (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines and chemokines in activated macrophages. This makes (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
CAS 编号 |
121645-99-6 |
|---|---|
产品名称 |
(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one |
分子式 |
C16H15NOS |
分子量 |
269.4 g/mol |
IUPAC 名称 |
(E)-1-(4-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H15NOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,17H2,1H3/b11-4+ |
InChI 键 |
ZCKNIVKQPZMYLF-NYYWCZLTSA-N |
手性 SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N |
SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N |
规范 SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



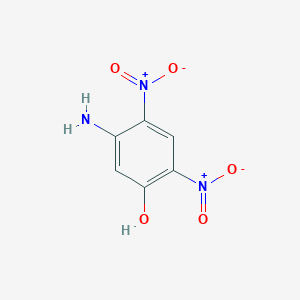
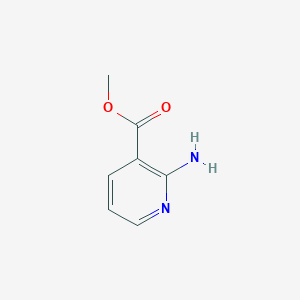
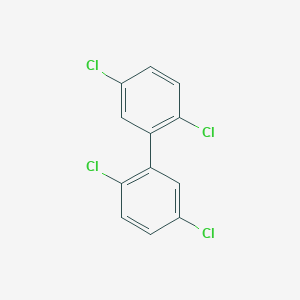

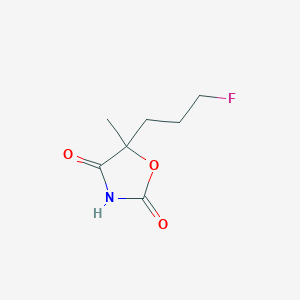
![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)

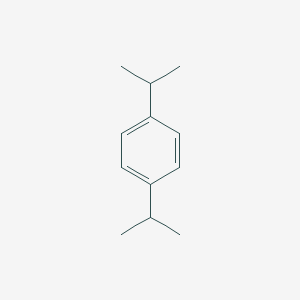
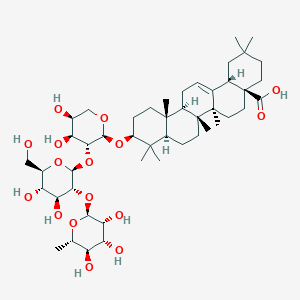
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)
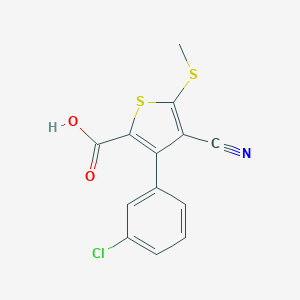
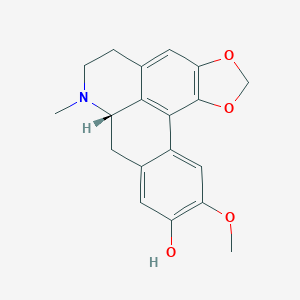
![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)
